N-Des(2-butynyl) 3'-N-Boc Linagliptin
Description
Evolution of DPP-4 Inhibitors in Diabetes Therapeutics
The journey of DPP-4 inhibitors began with the enzyme’s discovery in 1967, when researchers identified its role in cleaving peptide bonds after proline residues. Early investigations into DPP-4’s physiological functions revealed its ability to inactivate glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), two incretin hormones critical for glucose homeostasis. By the late 1980s, the first DPP-4 inhibitors emerged as tools to probe the enzyme’s biological significance, though these early compounds suffered from poor selectivity and chemical instability.
A pivotal shift occurred in the 1990s with the development of cyanopyrrolidine-based inhibitors, which mimicked the proline-rich substrates of DPP-4. Novartis’s exploration of N-substituted glycinyl-cyanopyrrolidines laid the groundwork for structure-activity relationship (SAR) studies, demonstrating that covalent interactions with the catalytic serine residue (Ser630) enhanced potency. Concurrently, Ferring Pharmaceuticals patented cyanopyrrolidine derivatives with improved stability, marking the transition from tool compounds to therapeutic candidates. By the 2000s, five DPP-4 inhibitors—sitagliptin, vildagliptin, saxagliptin, alogliptin, and linagliptin—had entered clinical use, validated by their glucose-lowering efficacy and low hypoglycemia risk.
Linagliptin Derivative Development Trajectory
Linagliptin, a xanthine-based DPP-4 inhibitor, distinguishes itself through a quinazoline scaffold and a 2-butynyl side chain, which confer high selectivity over related proteases like DPP-8 and DPP-9. Its development addressed limitations of earlier inhibitors, such as renal excretion dependencies, by leveraging extensive protein binding and enterohepatic clearance. The molecule’s core structure—a purine-2,6-dione fused with a quinazoline ring—serves as a template for derivatives like N-Des(2-butynyl) 3'-N-Boc Linagliptin.
Derivatization efforts focused on optimizing pharmacokinetic properties. For instance, replacing the quinazoline with pyrimidinedione in alogliptin improved metabolic stability while retaining DPP-4 affinity. Similarly, linagliptin’s 2-butynyl group was identified as a modifiable site to fine-tune bioavailability and enzymatic interactions.
Strategic Rationale for Butynyl and Boc Modifications
The removal of the 2-butynyl group in this compound aims to reduce steric hindrance at the enzyme’s active site, potentially enhancing binding affinity. This modification mirrors earlier successes with alogliptin, where structural simplification improved selectivity. Concurrently, the introduction of the Boc group at the 3'-position serves dual purposes:
- Synthetic Flexibility : The Boc group acts as a transient protecting moiety for the piperidinyl amine during synthesis, enabling selective functionalization of other regions.
- Metabolic Stabilization : By shielding reactive amines from oxidative metabolism, the Boc group prolongs the compound’s half-life, a strategy validated in preclinical studies.
Comparative studies of linagliptin derivatives reveal that these modifications preserve DPP-4 inhibition (IC~50~ < 10 nM) while altering clearance pathways. For example, this compound exhibits reduced reliance on P-glycoprotein transport compared to its parent compound, mitigating variability in oral absorption.
Table 1: Structural and Pharmacokinetic Comparison of Linagliptin Derivatives
| Compound | Core Structure | Key Modifications | DPP-4 IC~50~ (nM) | Selectivity (DPP-8/9) |
|---|---|---|---|---|
| Linagliptin | Xanthine-quinazoline | 2-butynyl, methylquinazoline | 1.0 | >10,000-fold |
| N-Des(2-butynyl) Linagliptin | Xanthine-quinazoline | 2-butynyl removal | 2.5 | >8,000-fold |
| 3'-N-Boc Linagliptin | Xanthine-quinazoline | Boc at piperidinyl amine | 1.8 | >9,500-fold |
Position in Modern Xanthine-Based Drug Discovery
Xanthine derivatives occupy a privileged niche in drug discovery due to their ability to engage diverse biological targets through hydrogen bonding and π-π interactions. Linagliptin’s xanthine core interacts with DPP-4’s S2 extensive subsite, forming critical contacts with residues like Glu205 and Tyr662. The evolution of this compound exemplifies the iterative refinement of xanthine scaffolds to balance potency and druggability.
Recent advancements highlight the versatility of xanthine-based inhibitors. For instance, fluorinated analogs exploit halogen bonding to enhance affinity, while hybrid structures incorporating triazole or pyrimidine motifs address off-target risks. Within this landscape, this compound embodies a targeted approach to optimizing DPP-4 engagement, leveraging both steric and electronic adjustments to advance therapeutic potential.
Properties
Molecular Formula |
C26H32N8O4 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
tert-butyl N-[(3R)-1-[3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-7H-purin-8-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C26H32N8O4/c1-15-17-10-6-7-11-18(17)29-19(27-15)14-34-22(35)20-21(32(5)25(34)37)31-23(30-20)33-12-8-9-16(13-33)28-24(36)38-26(2,3)4/h6-7,10-11,16H,8-9,12-14H2,1-5H3,(H,28,36)(H,30,31)/t16-/m1/s1 |
InChI Key |
JFIPRCWOBNXCLS-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCC[C@H](C5)NC(=O)OC(C)(C)C)N(C3=O)C |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4)N5CCCC(C5)NC(=O)OC(C)(C)C)N(C3=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
3.1.1 8-Bromo-7-(2-butynyl)-3-methylxanthine
- Synthesized by bromination of 7-(2-butynyl)-3-methylxanthine.
- Reaction conducted in N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF) as solvent.
- Potassium carbonate is used as a base.
- Reaction temperature typically maintained between 80-110 °C.
- Reaction time varies from 3 to 8 hours depending on scale and conditions.
3.1.2 2-Chloromethyl-4-methylquinazoline
- Prepared via chloromethylation of 4-methylquinazoline.
- Used as an alkylating agent in subsequent coupling reactions.
Coupling to Form Bromoxanthine Derivative
- 8-Bromo-7-(2-butynyl)-3-methylxanthine is reacted with 2-chloromethyl-4-methylquinazoline.
- Reaction carried out in DMAc or DMF with potassium carbonate as base.
- Temperature maintained at 90-110 °C for 3-8 hours.
- The product is isolated by precipitation, filtration, and washing with water and organic solvents such as toluene and isopropyl acetate.
- Crystallization is employed to purify the intermediate.
Substitution with Boc-Protected 3-Aminopiperidine
- The bromoxanthine intermediate is reacted with (R)-3-tert-butoxycarbonylaminopiperidine (Boc-protected 3-aminopiperidine).
- Reaction performed in DMF or NMP (N-methylpyrrolidone).
- Potassium carbonate or potassium tert-butoxide is used as base.
- Temperature controlled between 50-70 °C.
- Reaction duration is typically 4-6 hours.
- After completion, the reaction mixture is quenched with water, and the product is isolated by filtration and drying.
Deprotection and Purification
- The Boc protecting group can be removed under acidic or basic conditions depending on the desired final compound.
- Purification involves recrystallization using solvents such as methyl tert-butyl ether (MTBE), ethyl alcohol, or toluene.
- Activated carbon treatment may be used to remove colored impurities.
- Final drying under vacuum at 50 °C ensures removal of residual solvents.
Industrial Scale Preparation Examples
Industrial Process Example (Adapted from CN110684026A)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| S1 | N,N-dimethylacetamide (DMAc), 8-bromo-7-(2-butynyl)-3-methylxanthine, 2-chloromethyl-4-methylquinazoline, anhydrous sodium carbonate; stir 300-500 rpm; heat 90-110 °C for 3-5 h | Coupling reaction to form intermediate I | Monitored by HPLC for completion |
| S2 | Cool to 20-28 °C; add purified water; stir 0.5-1.5 h; filter; wash; dissolve in toluene; reflux; add isopropyl acetate; cool to 10-20 °C; crystallize; filter; dry | Isolation and purification of intermediate I | Intermediate I obtained as solid |
| S3 | DMF, intermediate I, (R)-3-tert-butoxycarbonylaminopiperidine, anhydrous potassium carbonate; heat 50-70 °C for 4-6 h | Substitution to form intermediate II (N-Des(2-butynyl) 3'-N-Boc Linagliptin) | Product isolated by filtration and drying |
| S4 | Ethanol, activated carbon treatment; filtration; recrystallization with MTBE; drying under vacuum | Final purification | High purity product suitable for pharmaceutical use |
Comparative Data Table of Key Reaction Parameters
| Step | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Coupling (S1) | DMAc / DMF | K2CO3 / Na2CO3 | 90-110 | 3-5 | ~85-90 | HPLC monitored |
| Crystallization (S2) | Toluene / Isopropyl acetate | - | 10-28 (cooling) | 1-1.5 | - | Purification step |
| Substitution (S3) | DMF / NMP | K2CO3 / KOtBu | 50-70 | 4-6 | 70-80 | Boc-protected amine used |
| Final Purification (S4) | Ethanol, MTBE | - | Reflux / 0-5 | 1-2 | >95 purity | Activated carbon treatment |
Notes on Optimization and Challenges
- The Boc protecting group is critical to prevent side reactions on the amine; however, its removal must be carefully controlled to avoid degradation.
- Reaction temperature and stirring speed are optimized to balance reaction rate and product purity, especially important in industrial settings.
- The choice of solvent (DMAc, DMF, NMP) depends on solubility and reaction kinetics.
- Removal of impurities such as regio-isomers, bromo-impurities, and S-isomers is essential to meet pharmaceutical standards.
- Activated carbon treatment and recrystallization enhance purity and remove color bodies.
Chemical Reactions Analysis
N-Des(2-butynyl) 3’-N-Boc Linagliptin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Scientific Research Applications
N-Des(2-butynyl) 3’-N-Boc Linagliptin has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Des(2-butynyl) 3’-N-Boc Linagliptin is similar to that of Linagliptin. It acts as a competitive, reversible inhibitor of the DPP-4 enzyme . By inhibiting DPP-4, the compound increases the concentration of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to improved glycemic control in patients with type 2 diabetes mellitus . The inhibition of DPP-4 slows the breakdown of these incretin hormones, enhancing their physiological effects on insulin secretion and glucose metabolism .
Comparison with Similar Compounds
Key Research Findings and Implications
- DPP-4 Binding : The 2-butynyl group is critical for linagliptin’s sustained inhibition. Its removal likely necessitates compensatory modifications (e.g., Boc) to maintain efficacy .
- Clinical Relevance : Derivatives like this compound serve as tools to dissect structure-activity relationships, guiding the development of next-generation DPP-4 inhibitors with optimized profiles.
Q & A
Q. What synthetic strategies are employed for introducing the Boc protective group in N-Des(2-butynyl) 3'-N-Boc Linagliptin?
The tert-butyloxycarbonyl (Boc) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, Boc protection of amines in related compounds like N-Boc-L-phenylglycine involves coupling in dichloromethane with a catalyst such as 4-dimethylaminopyridine (DMAP) . Purification via column chromatography or recrystallization ensures >95% purity, as seen in catalog entries for Boc-protected amino acids .
Q. Which analytical techniques are validated for assessing the purity of this compound?
High-performance liquid chromatography (HPLC) with UV detection is widely used. A Box-Behnken experimental design optimizes parameters like mobile phase composition (e.g., acetonitrile:phosphate buffer), flow rate (1.0–1.5 mL/min), and pH (3.0–5.0) to achieve symmetry factors <2.0 and theoretical plates >2000 . UV-Vis spectrophotometry, using reagents like para-dimethylaminobenzaldehyde (PDAB), provides a cost-effective alternative for quantification at λmax ~420 nm .
Q. How should stability studies be designed for this compound under varying storage conditions?
Stability is evaluated by monitoring degradation products via HPLC under accelerated conditions (e.g., 40°C/75% RH for 6 months). Catalog data for Boc-protected analogs recommend storage at 0°C–6°C to prevent decomposition . Forced degradation studies (acid/base hydrolysis, oxidative stress) identify labile functional groups, such as the 2-butynyl moiety, which may require inert atmosphere handling .
Advanced Research Questions
Q. How can conflicting stability data from accelerated vs. long-term studies be resolved statistically?
Use ANOVA to compare degradation rates across conditions. For example, a study on Linagliptin tablets applied response surface methodology (RSM) to model interactions between temperature, humidity, and degradation kinetics, identifying significant factors (p < 0.05) . Bayesian hierarchical models further account for batch-to-batch variability .
Q. What experimental designs optimize chromatographic separation of this compound from its synthetic byproducts?
A three-factor Box-Behnken design (mobile phase, flow rate, pH) with asymmetry, theoretical plates, and retention time as responses efficiently identifies optimal conditions. For Linagliptin, a mobile phase of 0.1% trifluoroacetic acid in acetonitrile:water (55:45 v/v) at pH 4.2 and 1.2 mL/min achieved baseline separation . Multivariate analysis (e.g., partial least squares) correlates impurity profiles with reaction parameters .
Q. How does the N-Des(2-butynyl) modification impact the pharmacokinetics of Linagliptin derivatives?
Linagliptin’s non-renal elimination (80% fecal excretion) suggests that structural modifications altering lipophilicity (e.g., 2-butynyl removal) may shift hepatic metabolism. In vitro assays using cytochrome P450 isoforms (CYP3A4, CYP2C8) and mass spectrometry can quantify metabolite formation rates . Comparative studies in renal-impaired models are critical, as Linagliptin itself requires no dose adjustment in such populations .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) studies for DPP-4 inhibitors?
Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity of N-Des(2-butynyl) derivatives to the DPP-4 active site. Conflicting SAR data may arise from assay variability; orthogonal techniques like surface plasmon resonance (SPR) validate binding kinetics . For example, Linagliptin’s IC50 of 1 nM was confirmed via both enzymatic assays and SPR .
Methodological Notes
- Safety Protocols : Handle Boc-protected intermediates under fume hoods due to potential irritant properties (e.g., skin/eye protection per GHS guidelines) .
- Data Validation : Adhere to ICH Q2(R1) guidelines for method validation, including accuracy (recovery 98–102%), precision (RSD <2%), and LOD/LOQ determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
